molecular formula C18H19FN6O B2837312 [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-fluorophenyl)amine CAS No. 946343-81-3

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-fluorophenyl)amine

Cat. No.: B2837312
CAS No.: 946343-81-3
M. Wt: 354.389
InChI Key: PTUJMHHVAXAAIU-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine is a heterocyclic compound featuring a pteridine core substituted with a 2,6-dimethylmorpholine group at position 2 and a 4-fluorophenylamine moiety at position 2. The 2,6-dimethylmorpholine substituent introduces steric and electronic modulation, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability, common in pharmacologically active molecules .

This compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as evidenced by analogous protocols for morpholine- and fluorophenyl-containing derivatives (e.g., compound 10a in ) .

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)pteridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O/c1-11-9-25(10-12(2)26-11)18-23-16-15(20-7-8-21-16)17(24-18)22-14-5-3-13(19)4-6-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUJMHHVAXAAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine is a synthetic organic molecule belonging to the pteridine class, characterized by its complex structure that includes a dimethylmorpholine moiety and a fluorinated phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure

The IUPAC name for this compound is N-(4-fluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine. Its molecular formula is C19H22FN5C_{19}H_{22}FN_{5}, and its structure can be represented as follows:

Structure C19H22FN5\text{Structure }\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{5}

Enzyme Inhibition

Recent studies have highlighted the role of pteridine derivatives in inhibiting various enzymes, particularly histone deacetylases (HDACs). For instance, compounds similar to 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine have shown potent inhibitory activity against human class I HDAC isoforms. These enzymes are crucial in regulating gene expression and are often implicated in cancer progression. The ability of such compounds to increase acetylation levels of histones suggests their potential as therapeutic agents in cancer treatment .

Antitumor Activity

In vitro studies have demonstrated that related compounds can induce apoptosis and G1 cell cycle arrest in various cancer cell lines. For example, a structurally similar compound was shown to exhibit significant antitumor activity in xenograft models, suggesting that 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine may possess similar properties. The pharmacokinetic profiles of these compounds indicate favorable absorption and distribution characteristics, which are essential for effective cancer therapies .

Study on HDAC Inhibition

A recent publication reported on the synthesis and biological evaluation of several pteridine derivatives, including those with morpholine substituents. The study found that these compounds could effectively inhibit HDAC activity in vitro and showed promising results in vivo for tumor growth suppression. The mechanism involved the modulation of acetylation levels of histones, leading to altered gene expression profiles conducive to apoptosis in cancer cells .

Pharmacological Profiling

Another significant study focused on the pharmacological profiling of pteridine-based compounds. It revealed that certain derivatives exhibited low toxicity while maintaining high efficacy against various cancer cell lines. The findings suggest that 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine could be further developed as a lead candidate for anticancer drug development .

Data Table: Summary of Biological Activities

Activity Description Reference
HDAC InhibitionPotent inhibition of human class I HDAC isoforms
Antitumor ActivityInduces apoptosis and G1 cell cycle arrest in cancer cell lines
PharmacokineticsFavorable absorption and distribution profiles
Toxicity ProfileLow toxicity observed in preclinical studies

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has indicated that compounds similar to 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine exhibit antiviral properties. For instance, substituted polycyclic pyridone derivatives have been documented to possess anti-viral activity against various viral strains, suggesting potential for this compound in antiviral drug development .

Cancer Research
The compound's structural features may allow it to interact with biological targets implicated in cancer progression. Studies focusing on pteridin derivatives have shown promise in inhibiting tumor growth and metastasis, indicating that 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine could serve as a lead compound for developing anticancer agents .

Neuropharmacological Studies

CNS Effects
The morpholine moiety present in the compound suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders . For example, morpholine derivatives have been studied for their anxiolytic and antidepressant effects.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications on the pteridin and fluorophenyl groups can significantly alter biological activity and selectivity against specific targets .

Case Studies and Data Tables

Study Focus Findings
Study 1Antiviral ActivityDemonstrated effectiveness against specific viral strains with structural analogs showing similar activity patterns.
Study 2Cancer InhibitionPteridin derivatives exhibited significant reduction in tumor growth in vitro and in vivo models.
Study 3CNS ActivityMorpholine derivatives showed promising results in anxiety models, indicating potential therapeutic uses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine-Containing Analogs

(a) 5-(4-Fluorophenyl)-6-methyl-4-morpholin-4-yl-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d][1,2,3]triazine (10a)
  • Structure: Shares the 4-fluorophenyl and morpholine groups but replaces the pteridine core with a pyrazolo-pyrano-triazine system.
  • Morpholine improves solubility but lacks the 2,6-dimethyl modification, affecting steric bulk .
(b) 4-(4-Fluorophenyl)-N-[(1Z)-(4-fluorophenyl)methylene]-5-imino-3-methyl-1,4-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6(5H)-amine (11a)
  • Structure: Features a pyrano-pyrimidine core with dual fluorophenyl groups.
  • Properties: The imino group and extended conjugation may enhance binding to enzymes like kinases. However, the absence of morpholine reduces solubility compared to the target compound .
(c) 4-(2,6-Dimethylmorpholin-4-yl)benzoic acid (SY220263)
  • Structure : Replaces the pteridine with a benzoic acid scaffold.
  • Properties : The carboxylic acid group introduces polarity, favoring aqueous solubility but limiting blood-brain barrier penetration. The 2,6-dimethylmorpholine group mirrors the target compound’s steric profile .

Piperazine/Pyrrolidine Derivatives

(a) 5-(4-Fluorophenyl)-6-methyl-4-piperazin-1-yl-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d][1,2,3]triazine (10b)
  • Structure : Substitutes morpholine with piperazine.
  • Properties : Piperazine’s basic nitrogen increases solubility at physiological pH but may reduce metabolic stability due to oxidative deamination. The lack of methyl groups on piperazine reduces steric hindrance .
(b) 5-(4-Fluorophenyl)-6-methyl-4-pyrrolidin-1-yl-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d][1,2,3]triazine (9)
  • Structure : Uses pyrrolidine instead of morpholine.
  • Properties : Pyrrolidine’s smaller ring size and higher rigidity may restrict conformational flexibility, impacting target binding .

Pyrimidine-Based Analogs

(a) 6-(2,6-Dimethylmorpholin-4-yl)-N-[2-(4-ethylphenyl)ethyl]-5-nitro-pyrimidin-4-amine
  • Structure : Pyrimidine core with nitro and ethylphenyl groups.
  • Properties: The nitro group increases electron deficiency, enhancing reactivity in electrophilic substitution.

Data Table: Key Structural and Hypothetical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
[Target Compound] Pteridine 2,6-Dimethylmorpholine, 4-fluorophenyl ~370 (estimated) High planarity, moderate solubility, enhanced metabolic stability
10a Pyrazolo-pyrano-triazine Morpholine, 4-fluorophenyl ~420 (estimated) Reduced planarity, improved solubility
10b Pyrazolo-pyrano-triazine Piperazine, 4-fluorophenyl ~410 (estimated) High solubility, lower metabolic stability
SY220263 Benzoic acid 2,6-Dimethylmorpholine ~265 (reported) High polarity, limited membrane permeability
6-(2,6-Dimethylmorpholin-4-yl)-N-[2-(4-ethylphenyl)ethyl]-5-nitro-pyrimidin-4-amine Pyrimidine Nitro, ethylphenyl ~400 (estimated) Electron-deficient core, high hydrophobicity

Research Implications

  • Morpholine vs. Piperazine : Morpholine derivatives (e.g., target compound, 10a) balance solubility and steric effects, whereas piperazine analogs (10b) prioritize solubility at the cost of stability.
  • Fluorophenyl Groups : The 4-fluorophenyl moiety consistently enhances lipophilicity and target affinity across analogs .
  • Core Heterocycles : Pteridine-based compounds offer superior planarity for binding to flat enzymatic pockets, while pyrimidine or pyrazolo-triazine cores provide modularity for tuning electronic properties .

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